N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Overview
Description
GW583340 dihydrochloride is a potent dual inhibitor of epidermal growth factor receptor and ErbB2 tyrosine kinases. It is known for its ability to reverse drug resistance mediated by ABCG2 and ABCB1 transporters. This compound has shown significant anti-cancer activity, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
GW 583340 dihydrochloride is a potent dual inhibitor of the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and ErbB2 . These receptors play crucial roles in cell proliferation and survival, and their overexpression is often associated with various types of cancers .
Mode of Action
GW 583340 dihydrochloride interacts with its targets, EGFR and ErbB2, by binding to their ATP-binding sites, thereby inhibiting their tyrosine kinase activities . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR and ErbB2 by GW 583340 dihydrochloride affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, GW 583340 dihydrochloride can suppress tumor growth and induce apoptosis .
Pharmacokinetics
As a small molecule inhibitor, it is expected to have good bioavailability and can be administered orally
Result of Action
The primary result of GW 583340 dihydrochloride’s action is the inhibition of tumor cell growth and the induction of apoptosis . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . In addition, it has been shown to reverse ABCG2- and ABCB1-mediated drug resistance .
Action Environment
The action of GW 583340 dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with EGFR or ErbB2 could potentially affect its efficacy . Additionally, factors such as pH and temperature could influence its stability.
Biochemical Analysis
Biochemical Properties
GW 583340 dihydrochloride interacts with the enzymes EGFR and ErbB2, which are types of receptor tyrosine kinases . The IC50 values for these interactions are 0.01 and 0.014 μM respectively . These interactions lead to the inhibition of the growth of human tumor cells that overexpress EGFR and ErbB2 .
Cellular Effects
GW 583340 dihydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth of human tumor cells overexpressing EGFR and ErbB2 . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available resources.
Molecular Mechanism
The molecular mechanism of action of GW 583340 dihydrochloride involves binding interactions with the enzymes EGFR and ErbB2 . This leads to the inhibition of these enzymes, thereby preventing the growth of human tumor cells that overexpress EGFR and ErbB2 .
Dosage Effects in Animal Models
The effects of GW 583340 dihydrochloride vary with different dosages in animal models . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not specified in the available resources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW583340 dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with various reagents to form the quinazoline ring.
Substitution reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as the thiazolyl and phenyl groups.
Final modifications: The compound is further modified to introduce the dihydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of GW583340 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
Quality control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
GW583340 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide and paraquat are commonly used to induce oxidation.
Reducing agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution reagents: Various halogenated compounds and catalysts are used for substitution reactions
Major Products Formed
The major products formed from these reactions include modified versions of GW583340 dihydrochloride with altered functional groups, which can have different biological activities .
Scientific Research Applications
GW583340 dihydrochloride has a wide range of scientific research applications, including:
Cancer research: It is used to study the inhibition of epidermal growth factor receptor and ErbB2 pathways, which are crucial in cancer cell proliferation and survival.
Drug resistance studies: The compound is used to investigate mechanisms of drug resistance mediated by ABCG2 and ABCB1 transporters.
Biological studies: It helps in understanding the role of reactive oxygen species in cell apoptosis and survival .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another dual inhibitor of epidermal growth factor receptor and ErbB2, used in cancer treatment.
Uniqueness
GW583340 dihydrochloride is unique due to its potent dual inhibition of epidermal growth factor receptor and ErbB2 at very low concentrations (IC50 values of 0.01 and 0.014 μM, respectively). It also effectively reverses drug resistance mediated by ABCG2 and ABCB1 transporters, making it a valuable tool in overcoming multidrug resistance in cancer therapy .
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMITXDBYLKRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl3FN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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